

# An In-depth Technical Guide to Phenyl-2,2,2-trifluoroethyl ketone

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## Compound of Interest

Compound Name: 3,3,3-Trifluoro-1-phenylpropan-1-one

Cat. No.: B1352946

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl-2,2,2-trifluoroethyl ketone, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document summarizes its key physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its potential significance in medicinal chemistry.

## Physicochemical Properties

Phenyl-2,2,2-trifluoroethyl ketone, also known as **3,3,3-trifluoro-1-phenylpropan-1-one**, possesses the chemical formula  $C_9H_7F_3O$ .<sup>[1][2][3]</sup> Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	188.15 g/mol [2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O[1][2][3]
CAS Number	709-21-7[1][2]
Melting Point	37-37.5 °C[1]
Boiling Point	187.4 °C at 760 mmHg[1]
Density	1.223 g/cm <sup>3</sup> [1]
Flash Point	75.6 °C[1]
LogP	2.82[1]

## Experimental Protocols

### Synthesis of 3,3,3-trifluoro-1-phenylpropan-1-one

A common method for the synthesis of **3,3,3-trifluoro-1-phenylpropan-1-one** involves the oxytrifluoromethylation of  $\alpha$ -bromostyrene using sodium trifluoromethanesulfinate (CF<sub>3</sub>SO<sub>2</sub>Na) as the trifluoromethyl source.[4]

Materials:

- $\alpha$ -Bromostyrene
- Sodium trifluoromethanesulfinate (CF<sub>3</sub>SO<sub>2</sub>Na)
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Petroleum ether

- Ethyl acetate
- Oven-dried Schlenk tube
- Magnetic stirrer
- Balloon filled with dry air

Procedure:

- To an oven-dried Schlenk tube, add sodium trifluoromethanesulfinate (0.60 mmol) and potassium persulfate (0.05 mmol).
- Connect a balloon filled with dry air to the Schlenk tube through the side arm and purge the tube once.
- Successively inject  $\alpha$ -bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.
- Stir the reaction mixture vigorously at 45 °C for 2 hours.
- After the reaction is complete, add water to the mixture.
- Extract the aqueous mixture with diethyl ether (4 times).
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Concentrate the dried organic solution under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, **3,3,3-trifluoro-1-phenylpropan-1-one**.[\[4\]](#)

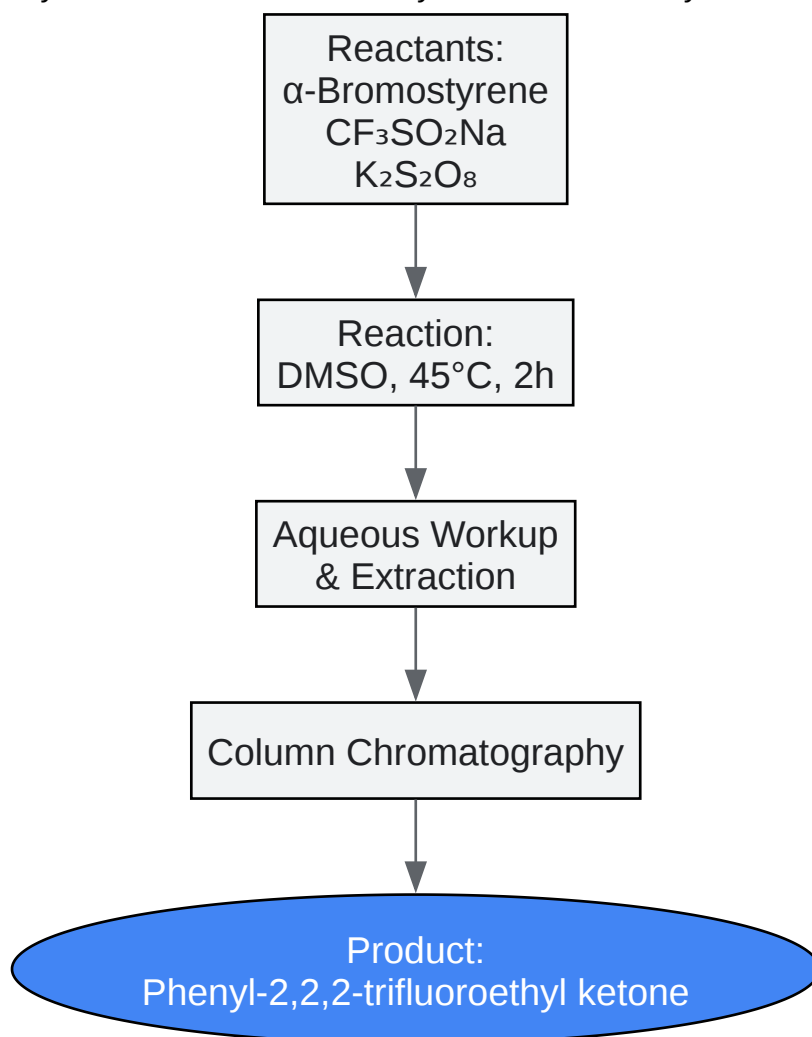
Analytical Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  3.81 (q,  $J$  = 10.0 Hz, 2H), 7.50 (t,  $J$  = 7.8 Hz, 2H), 7.64 (tt,  $J$  = 7.4, 0.8 Hz, 1H), 7.93 (m, 2H).[\[4\]](#)

- $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):  $\delta$  189.9, 135.9, 134.3, 129.0, 128.4, 124.2 (q,  $^1\text{JCF}$  = 277.6 Hz), 42.1 (q,  $^2\text{JCF}$  = 28.3 Hz).[4]
- $^{19}\text{F}$  NMR (376 MHz,  $\text{CDCl}_3$ ):  $\delta$  -62.03 ppm.[4]
- Mass Spectrometry (EI+): High-resolution mass spectrometry can be used to confirm the elemental composition.

## Visualizations

Synthesis Workflow of Phenyl-2,2,2-trifluoroethyl ketone



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Caption: Synthesis workflow for Phenyl-2,2,2-trifluoroethyl ketone.

## Significance in Drug Development

While specific biological activities for Phenyl-2,2,2-trifluoroethyl ketone have not been extensively reported in the available literature, the presence of the trifluoromethyl ketone moiety suggests its potential as a valuable building block in medicinal chemistry.

The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in drug design. This is due to the unique properties conferred by the  $\text{CF}_3$  group, including:

- **Increased Metabolic Stability:** The strong carbon-fluorine bond can block metabolic pathways, leading to a longer in vivo half-life of the drug molecule.
- **Enhanced Lipophilicity:** The trifluoromethyl group can increase the lipophilicity of a compound, which can improve its membrane permeability and oral bioavailability.
- **Modulation of Electronic Properties:** The strong electron-withdrawing nature of the  $\text{CF}_3$  group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.

Phenyl ketone derivatives, in general, have been investigated for a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer effects.<sup>[5]</sup> The combination of a phenyl ketone scaffold with a trifluoroethyl group in Phenyl-2,2,2-trifluoroethyl ketone makes it an interesting candidate for further investigation and as a precursor for the synthesis of more complex, biologically active molecules.

At present, there is no specific information linking Phenyl-2,2,2-trifluoroethyl ketone to any particular signaling pathway. Further research is required to elucidate its biological targets and mechanisms of action.

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